

Revolutionizing Drug Development: High-Resolution Mass Spectrometry for Metoprolol Metabolite Identification

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Compound of Interest

Compound Name: Metoprolol Acid

Cat. No.: B1676518

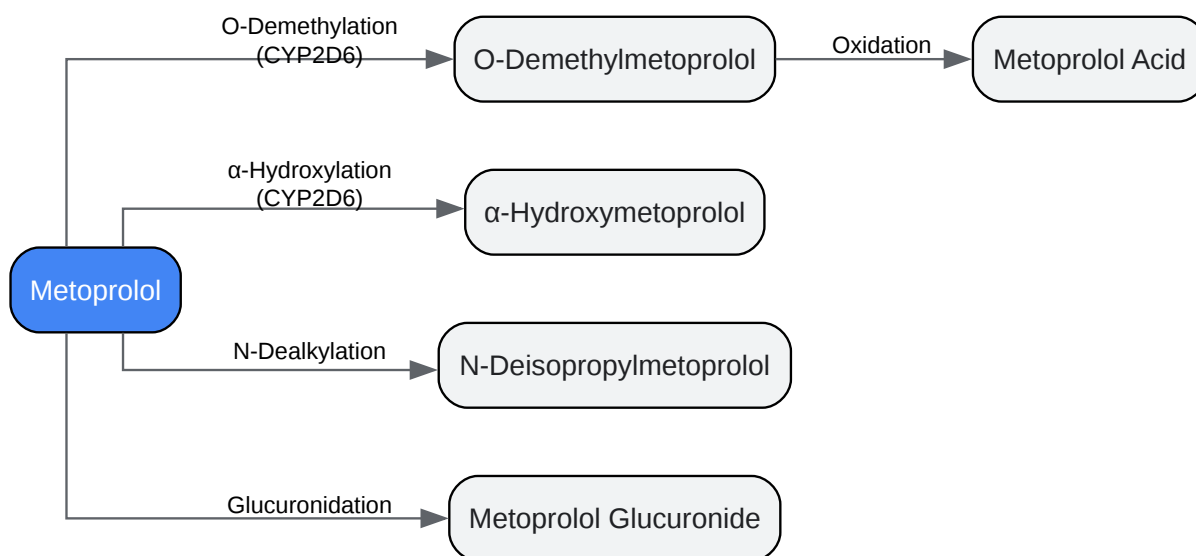
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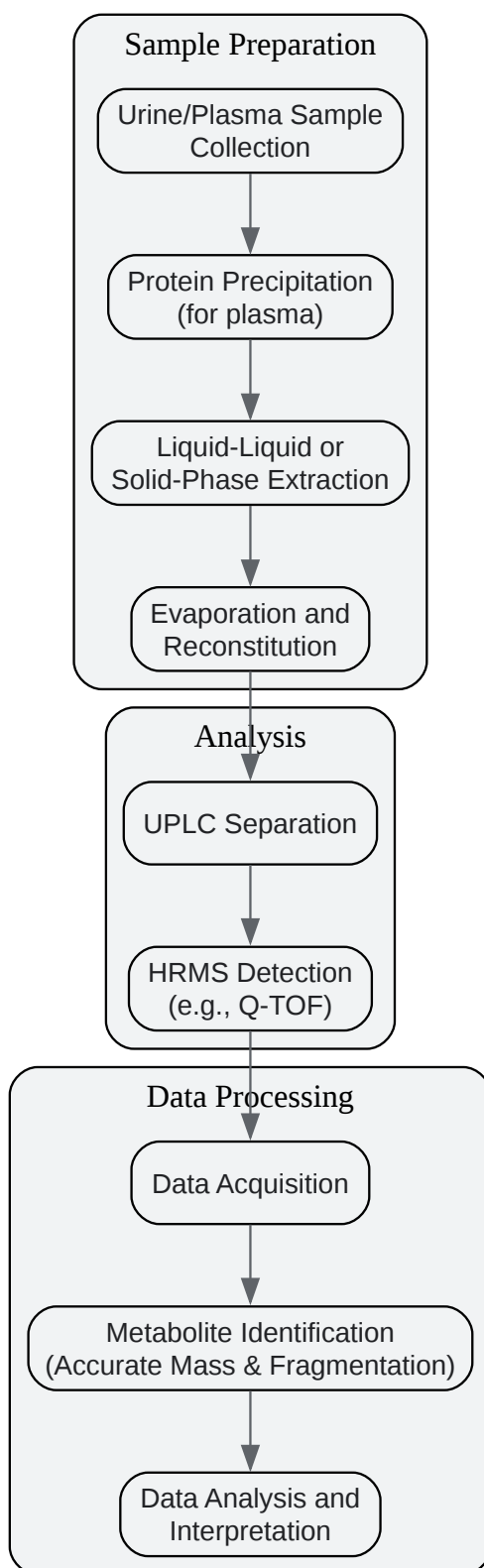
Introduction

Metoprolol, a widely prescribed beta-blocker for cardiovascular diseases, undergoes extensive metabolism in the body, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] Understanding the metabolic fate of metoprolol is crucial for assessing its efficacy, identifying potential drug-drug interactions, and ensuring patient safety. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-performance liquid chromatography (UPLC), has emerged as a powerful tool for the comprehensive identification and characterization of drug metabolites.[3][4] This application note provides a detailed protocol for the identification of metoprolol metabolites in human urine and plasma using UPLC-HRMS, offering valuable insights for researchers, scientists, and drug development professionals.

Metabolic Pathways of Metoprolol

Metoprolol is primarily metabolized in the liver through three main pathways: O-demethylation, α -hydroxylation, and N-dealkylation.[5] These reactions are predominantly catalyzed by the CYP2D6 enzyme, leading to the formation of several key metabolites.[1][2][6] The subsequent oxidation of O-demethylmetoprolol results in the formation of **metoprolol acid**. [6] These metabolites are then primarily excreted in the urine.[5]





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